N-(3,4-dimethoxybenzyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is a complex organic compound that belongs to the class of isoindoloquinazolin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzylamine and isoindoloquinazolin derivatives. The reaction conditions may involve:
Condensation reactions: Using reagents like acetic anhydride or acetyl chloride.
Cyclization reactions: Employing catalysts such as Lewis acids.
Purification steps: Including recrystallization or chromatography.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer.
Industry: Utilizing its properties in material science and catalysis.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymatic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxybenzyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide: Unique due to its specific substituents and structural features.
Isoindoloquinazolin derivatives: Share a similar core structure but differ in their substituents and biological activities.
Quinazolinone derivatives: Known for their diverse pharmacological properties.
Uniqueness
This compound stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C26H23N3O5 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetamide |
InChI |
InChI=1S/C26H23N3O5/c1-33-21-12-11-16(13-22(21)34-2)14-27-23(30)15-28-24-17-7-3-4-8-18(17)26(32)29(24)20-10-6-5-9-19(20)25(28)31/h3-13,24H,14-15H2,1-2H3,(H,27,30) |
InChI Key |
GWZSXQAIXJYJQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O)OC |
Origin of Product |
United States |
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